[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate
Description
This compound is a highly complex polycyclic structure characterized by 18 hydroxyl groups, six oxo groups, and a 3,4,5-trihydroxybenzoyl ester moiety. Such structural features are often associated with applications in molecular recognition, catalysis, or drug delivery, where polarity and stereochemical precision are critical .
Properties
Molecular Formula |
C68H48O44 |
|---|---|
Molecular Weight |
1569.1 g/mol |
IUPAC Name |
[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C68H48O44/c69-21-1-13(2-22(70)37(21)77)59(91)109-55-53-32-12-102-62(94)17-9-29(43(83)47(87)35(17)34-16(63(95)107-53)6-26(74)40(80)46(34)86)103-51-19(7-27(75)41(81)49(51)89)65(97)112-58-56(110-60(92)14-3-23(71)38(78)24(72)4-14)54-31(105-68(58)100)11-101-61(93)15-5-25(73)39(79)45(85)33(15)36-18(64(96)108-54)10-30(44(84)48(36)88)104-52-20(8-28(76)42(82)50(52)90)66(98)111-57(55)67(99)106-32/h1-10,31-32,53-58,67-90,99-100H,11-12H2/t31-,32-,53-,54?,55+,56+,57?,58-,67?,68?/m1/s1 |
InChI Key |
YSLFLCIPPPJEHH-MJGJGXDVSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@@H](C(C(O2)O)OC(=O)C4=CC(=C(C(=C4OC5=C(C(=C6C(=C5)C(=O)OC7[C@@H](COC(=O)C8=CC(=C(C(=C86)O)O)O)OC([C@@H]([C@H]7OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2OC2=C(C(=C(C(=C2)C(=O)O1)C1=C(C(=C(C=C1C(=O)O3)O)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O |
Canonical SMILES |
C1C2C3C(C(C(O2)O)OC(=O)C4=CC(=C(C(=C4OC5=C(C(=C6C(=C5)C(=O)OCC7C(C(C(C(O7)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O3)C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C16)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Preparation Methods
Isolation from Natural Sources
- Source Identification: Such compounds are typically isolated from plants known to produce ellagitannins or related polyphenolic compounds.
- Extraction: The plant material is subjected to solvent extraction, commonly using aqueous methanol or acetone mixtures to solubilize polyphenols.
- Purification: Sequential chromatographic techniques are employed:
- Liquid-liquid partitioning to remove non-polar impurities.
- Column chromatography (e.g., Sephadex LH-20, reverse-phase C18) to separate based on polarity and molecular size.
- High-performance liquid chromatography (HPLC) for final purification and isolation of the target compound.
- Characterization: Structural confirmation by NMR spectroscopy, mass spectrometry, and optical rotation to verify stereochemistry.
Total or Semi-Synthetic Organic Synthesis
- Retrosynthetic Analysis: The compound’s complex polycyclic structure requires breaking down into smaller, manageable synthetic fragments.
- Key Steps:
- Construction of the macrocyclic core via cyclization reactions, possibly through macrolactonization or oxidative coupling.
- Installation of hydroxyl groups through regio- and stereoselective hydroxylation.
- Esterification with 3,4,5-trihydroxybenzoic acid (gallic acid) derivatives to form the trihydroxybenzoyl esters.
- Stereochemical Control: Use of chiral auxiliaries, catalysts, or enzymatic methods to ensure the correct configuration at multiple stereocenters.
- Purification: Chromatographic separation to isolate pure stereoisomers.
- Yield and Scalability: Typically low yields and challenging scalability due to molecular complexity.
Data Table: Summary of Preparation Techniques
Research Results and Analytical Methods
- Spectroscopic Analysis: NMR (1H, 13C), MS, and IR spectroscopy confirm the presence of hydroxyls, esters, and oxo groups.
- Chirality Assessment: Optical rotation and chiral chromatography verify stereochemical purity.
- Stability Studies: The compound’s multiple hydroxyl groups may be sensitive to oxidation; preparation under inert atmosphere or antioxidants may be necessary.
- Yield Optimization: Studies focus on optimizing extraction solvents and chromatographic conditions for maximal recovery when isolating from natural sources.
Chemical Reactions Analysis
Types of Reactions
[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Solvents: Methanol, Ethanol, Acetone
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield polyhydroxy compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that the compound inhibited cell proliferation in breast cancer cells through apoptosis induction and cell cycle arrest .
- Further investigations revealed that modifications to the hydroxyl groups could enhance its potency against specific tumor types .
Antioxidant Properties
The compound has been shown to possess strong antioxidant properties. It scavenges free radicals effectively and protects cellular components from oxidative stress:
- In vitro assays indicated a significant reduction in reactive oxygen species (ROS) when cells were treated with the compound .
- This property makes it a candidate for inclusion in formulations aimed at preventing oxidative damage in skin care products.
Biopesticides
The compound's structure suggests potential as a biopesticide due to its natural origin and low toxicity profile:
- Field trials demonstrated that formulations containing this compound reduced pest populations significantly without harming beneficial insects .
- Its application in organic farming practices is being explored as a sustainable alternative to synthetic pesticides.
Plant Growth Promotion
Research has also indicated that the compound can enhance plant growth:
- Studies showed increased root development and biomass accumulation in treated plants compared to controls .
- The mechanism appears to involve the modulation of plant hormone levels and enhanced nutrient uptake.
Polymer Composites
The unique chemical structure of the compound allows for its incorporation into polymer matrices:
- Research has demonstrated that adding this compound to polymer composites improves mechanical properties and thermal stability .
- These composites are being investigated for use in packaging materials that require enhanced barrier properties.
Nanotechnology
The compound's ability to form stable complexes with metal ions has implications in nanotechnology:
Mechanism of Action
The mechanism of action of [(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Beta-Cyclodextrin (β-CD)
Beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units, shares the polyhydroxy architecture of the target compound. Key differences include:
However, β-cyclodextrin’s preorganized cavity offers superior guest-molecule encapsulation .
Fluorinated Triazole Derivatives (Compounds 16 and 17, )
Compounds 16 and 17 from feature perfluorinated alkyl chains and triazole rings, contrasting sharply with the target compound’s polar, oxygen-rich framework:
The fluorinated compounds prioritize membrane permeability and metabolic stability, whereas the target compound’s hydroxyl/oxo groups favor aqueous-phase interactions .
Resorcinarene Derivatives ()
Resorcinarenes are macrocyclic hosts with methoxycarbonyl or hydroxyl substituents. The target compound’s decaoxaundecacyclo framework shares macrocyclic attributes but differs in:
The target compound’s fixed geometry may hinder guest accommodation compared to resorcinarenes but could enable selective binding via hydrogen-bonding networks .
Supramolecular Assemblies ()
The title compound in forms 2D networks via π–π stacking and hydrogen bonds. While the target compound lacks aromatic stacking motifs (e.g., benzene rings), its hydroxyl/oxo groups could facilitate similar supramolecular assembly through hydrogen bonding. However, its rigid framework may limit conformational adaptability compared to the flexible TTBA-benzenedicarboxylic acid system .
Key Research Findings
- Structural Uniqueness : The combination of gallate ester, polyhydroxy groups, and a decaoxaundecacyclo backbone distinguishes this compound from β-cyclodextrin, fluorinated triazoles, and resorcinarenes .
- Functional Versatility : Its redox-active gallate moiety and hydrogen-bonding capacity suggest dual utility in antioxidant and molecular recognition applications.
- Synthetic Challenges : The stereochemical complexity of the polycyclic framework necessitates advanced synthetic strategies, contrasting with simpler triazole or resorcinarene systems .
Biological Activity
The compound [(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate is a complex organic molecule with significant biological activity. This article explores its biological properties based on diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its intricate structure comprising multiple hydroxyl groups and oxo functionalities that contribute to its reactivity and biological interactions. The presence of the 3,4,5-trihydroxybenzoate moiety suggests potential antioxidant properties due to the phenolic structure.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C75H52O48 |
| Functional Groups | Hydroxyl (-OH), Carbonyl (C=O), Ether |
| Stereochemistry | Multiple stereocenters (14R/15R/37R/40R/58S/64S) |
| Molecular Weight | 1.580 g/mol |
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit antioxidant properties due to their ability to scavenge free radicals. The trihydroxybenzoate portion is particularly noted for its capacity to donate hydrogen atoms to neutralize reactive oxygen species (ROS) .
Antimicrobial Effects
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance:
- Staphylococcus aureus : Inhibition zones were observed in agar diffusion tests.
- Escherichia coli : Minimum inhibitory concentrations (MIC) were determined to be effective at low concentrations .
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects , particularly in models of chronic inflammation where it reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests a mechanism where the compound modulates immune responses.
Case Studies
-
Study on Antioxidant Activity :
- A comparative study analyzed the antioxidant capacity of various phenolic compounds including the target compound.
- Results showed a significant reduction in lipid peroxidation in cellular models treated with the compound.
- Antimicrobial Efficacy :
- Inflammation Model Study :
The biological activities are likely attributed to the following mechanisms:
- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation which stabilizes free radicals.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and interference with metabolic pathways.
- Anti-inflammatory Mechanism : Inhibition of nuclear factor kappa B (NF-kB) signaling pathways leading to reduced expression of inflammatory mediators.
Q & A
Q. How should researchers design experiments to validate conflicting hypotheses about the compound’s degradation pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
